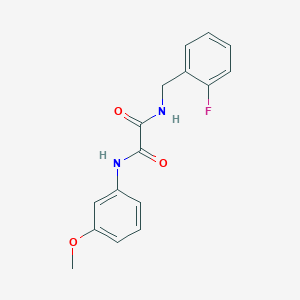

N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide

Description

N1-(2-Fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a methoxy-substituted phenyl group at the N2 position. Oxalamides are known for their structural versatility, enabling diverse biological and physicochemical properties depending on substituent modifications.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-13-7-4-6-12(9-13)19-16(21)15(20)18-10-11-5-2-3-8-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMNCRPSQZRIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products:

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The activity and properties of oxalamides are highly dependent on substituent variations at the N1 and N2 positions. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The 3-methoxyphenyl group in the target compound and GMC-8 may improve solubility but reduce membrane permeability compared to halogenated analogs. In S336, the 2,4-dimethoxybenzyl group enhances umami receptor binding . Halogenation (Fluorine, Chlorine, Bromine): Fluorine at N1 (target compound, Compound 18) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Structural-Activity Relationships (SAR): N1-Benzyl vs. N2-Aromatic vs. N2-Aliphatic: S336’s pyridinylethyl group at N2 enables hydrogen bonding with umami receptors, whereas the target’s 3-methoxyphenyl may prioritize π-π stacking in enzyme inhibitors .

Physicochemical Properties :

- Lipophilicity : Fluorine and nitro groups (CID 7585377) increase logP values, favoring blood-brain barrier penetration. Methoxy groups balance solubility and lipophilicity .

- Synthetic Yield : The target’s synthetic pathway (unreported) may compare to Compound 18 (52% yield) and S336 (high-yield industrial production) .

Biological Activity

N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biological targets, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 898374-07-7

- Molecular Formula : C16H16FNO3

- Molecular Weight : 303.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorobenzyl and methoxyphenyl groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Interaction with Biological Targets

The compound is believed to act as an inhibitor of specific enzymes involved in metabolic pathways. The oxalamide moiety is known to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer), with IC50 values around 20 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the fluorobenzyl and methoxyphenyl substituents can significantly affect the biological activity. For instance, the introduction of different halogens or alkyl groups on the phenyl rings can enhance or diminish antimicrobial and anticancer activities.

Q & A

Q. What are the optimal synthetic routes for N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling fluorobenzyl and methoxyphenyl amine precursors with oxalyl chloride or activated oxalate esters. Key steps include:

- Intermediate Preparation : Separate synthesis of 2-fluorobenzylamine and 3-methoxyphenylamine derivatives under anhydrous conditions to avoid hydrolysis .

- Coupling Reaction : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C2 of benzyl, methoxy at C3 of phenyl). Key peaks include δ~8.3 ppm (amide NH) and δ~3.8 ppm (methoxy -OCH3) .

- Mass Spectrometry : LC-MS or HRMS to confirm molecular weight (calculated for C₁₆H₁₅FN₂O₃: 302.11 g/mol) and detect impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and resolve stereoisomers if present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorobenzyl and methoxyphenyl substituents on bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-fluorobenzyl, 4-methoxyphenyl) to compare electronic and steric effects .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement). Use IC₅₀ values to quantify potency differences .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs, correlating with experimental data .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using distinct methods (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out assay-specific artifacts .

- Purity Reassessment : Re-analyze compound batches via HPLC and LC-MS to confirm absence of degradants or isomers affecting results .

- Cell Line Verification : Use authenticated cell lines (e.g., STR profiling) and standardized culture conditions to minimize variability in cellular assays .

Q. How can the mechanism of action be elucidated for this compound in cancer models?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated probes or affinity chromatography followed by mass spectrometry to identify binding proteins .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis, MAPK pathways) in treated vs. untreated cells .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Km/Vmax shifts) to classify inhibition type (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.